The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic organic molecule characterized by its unique structural components. It features an indole moiety, which is known for its presence in many biologically active compounds, linked to a morpholinoethyl group and a tetramethylcyclopropyl ketone. This combination of functional groups suggests potential for diverse biological interactions and applications in medicinal chemistry.
The chemical reactivity of this compound can be analyzed through various mechanisms, primarily involving nucleophilic attack and electrophilic substitution reactions. The indole nitrogen can participate in hydrogen bonding or coordination with metal ions, while the ketone moiety can undergo nucleophilic addition reactions. Additionally, the morpholino group may facilitate further modifications through alkylation or acylation reactions, expanding the compound's utility in synthetic organic chemistry.
Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the indole ring is particularly notable as it contributes to the modulation of various biological pathways. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems or exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound's biological activity remains limited .
Synthesis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can be approached through several methods:
Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity during synthesis.
This compound has potential applications in several fields:
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:
Such studies can provide insights into its therapeutic potential and safety profile.
Several compounds share structural features with (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, allowing for comparative analysis:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indomethacin | Indole ring + carboxylic acid | Anti-inflammatory |
Melatonin | Indole ring + ethylamine | Sleep regulation |
5-Hydroxytryptamine (Serotonin) | Indole ring + amine | Neurotransmitter |
The uniqueness of the target compound lies in its specific combination of morpholino and tetramethylcyclopropyl groups, which may confer distinct pharmacological properties compared to these similar compounds. This structural diversity could lead to novel interactions within biological systems that are not observed with other indole derivatives.
The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone represents a structurally complex synthetic cannabinoid characterized by three distinct molecular domains: an indole ring system, a morpholine-containing ethyl chain, and a highly substituted cyclopropyl ketone moiety [1] [2]. The molecular architecture displays a characteristic indole-3-carbonyl framework with N-substitution at the 1-position of the indole ring system, creating a non-planar three-dimensional structure that influences both its physicochemical properties and biological activity [3].
The conformational landscape of this compound is primarily governed by the rotational flexibility around several key bonds, particularly the N-ethyl linker connecting the indole nitrogen to the morpholine ring [1]. The compound exhibits five rotatable bonds, indicating moderate conformational flexibility that allows for multiple energetically accessible conformations in solution [1]. The tetramethylcyclopropyl group introduces significant steric bulk adjacent to the carbonyl function, creating a sterically hindered environment that restricts rotation around the carbonyl-cyclopropyl bond and influences the overall molecular conformation [3].
The morpholine ring adopts a chair conformation, as is typical for six-membered heterocycles containing oxygen, with the ethylene bridge connecting it to the indole nitrogen extending in an all-trans configuration to minimize steric interactions [4]. This extended conformation contributes to the overall molecular length and influences the compound's ability to interact with biological targets through optimal spatial positioning of pharmacophoric elements [3].
The electronic structure of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can be understood through analysis of its constituent aromatic and heteroatomic systems. The indole ring system exhibits characteristic electron-rich properties, with the nitrogen atom contributing electron density to the aromatic π-system [5]. Density functional theory calculations on similar indole derivatives indicate that the electron distribution within the indole ring is significantly influenced by N-substitution patterns, which affect both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [5] [6].
The carbonyl function serves as an electron-withdrawing group, creating a polarized electronic environment that influences the overall charge distribution throughout the molecule [5]. The tetramethylcyclopropyl substituent introduces significant steric and electronic effects due to the high degree of substitution and the inherent strain within the three-membered ring system [7]. The four methyl groups provide electron-donating effects through hyperconjugation, partially counteracting the electron-withdrawing nature of the carbonyl group [8].
The morpholine moiety contributes both electron-donating characteristics through the nitrogen atom and electron-withdrawing effects through the oxygen atom, creating a balanced electronic environment within the alkyl chain substituent [9] [10]. The overall electronic distribution results in a molecule with moderate polarity, as reflected in the computed XLogP3-AA value of 3.4, indicating favorable lipophilicity for membrane permeation while maintaining sufficient polarity for aqueous solubility [1].
The empirical formula of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is C₂₂H₃₀N₂O₂, with a molecular weight of 354.5 g/mol [1] [2]. The exact mass has been determined as 354.230728204 Da, with an identical monoisotopic mass, indicating the absence of significant isotopic contributions to the molecular ion under standard analytical conditions [1]. The molecular composition reflects a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms, with the nitrogen-to-carbon ratio of 1:11 being characteristic of indole-based synthetic cannabinoids [11].
Parameter | Value | Source |
---|---|---|
Empirical Formula | C₂₂H₃₀N₂O₂ | PubChem [1] |
Molecular Weight | 354.5 g/mol | PubChem [1] |
Exact Mass | 354.230728204 Da | PubChem [1] |
Monoisotopic Mass | 354.230728204 Da | PubChem [1] |
Direct experimental determination of melting and boiling points for (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has not been extensively reported in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The parent tetramethylcyclopropyl indole compound without N-substitution exhibits a predicted boiling point of 375.0±15.0 °C [12], suggesting that the addition of the morpholinoethyl chain would likely increase both melting and boiling points due to increased molecular weight and intermolecular interactions.
Related synthetic cannabinoids in the tetramethylcyclopropyl series, such as UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), display melting points in the range of 72-74 °C [13], indicating that compounds in this structural class typically exhibit relatively low melting points despite their structural complexity. The presence of the morpholine ring and ethyl linker in A-796260 would be expected to increase intermolecular hydrogen bonding capabilities, potentially raising the melting point above that of the linear alkyl analogs [12].
The solubility characteristics of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone reflect its amphiphilic nature, with both lipophilic and hydrophilic structural elements. Based on structural analysis of the parent tetramethylcyclopropyl indole system, the compound demonstrates good solubility in polar aprotic solvents [12]. The morpholine-containing ethyl chain introduces hydrogen bonding capability and moderate polar character, enhancing solubility in polar solvents compared to purely hydrocarbon-substituted analogs [1].
The compound exhibits limited aqueous solubility due to the predominantly lipophilic indole-cyclopropyl framework, while showing enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [12]. The presence of the morpholine oxygen and nitrogen atoms provides sites for hydrogen bonding with protic solvents, contributing to improved solubility in methanol and ethanol compared to non-polar hydrocarbons [9].
The partition coefficient of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, expressed as XLogP3-AA, has been computationally determined as 3.4 [1]. This value indicates favorable lipophilicity for biological membrane permeation while maintaining sufficient aqueous solubility for pharmacological activity [1]. The LogP value reflects the balance between the lipophilic indole-tetramethylcyclopropyl core structure and the more hydrophilic morpholinoethyl substituent [3].
Comparative analysis with related synthetic cannabinoids demonstrates that the morpholine-containing ethyl chain provides a moderate reduction in lipophilicity compared to purely hydrocarbon substituents, as the LogP of 3.4 falls within the optimal range for central nervous system activity while avoiding excessive lipophilicity that could lead to tissue accumulation [3] [11]. The calculated partition coefficient suggests favorable pharmacokinetic properties with appropriate membrane permeability and distribution characteristics [1].
The topological polar surface area of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has been calculated as 34.5 Ų [1]. This relatively low TPSA value is consistent with compounds capable of crossing biological membranes, including the blood-brain barrier, as values below 60-70 Ų are typically associated with good central nervous system penetration [1]. The TPSA is primarily contributed by the carbonyl oxygen (approximately 17 Ų), the morpholine nitrogen (approximately 3 Ų), and the morpholine oxygen (approximately 9 Ų), with the remaining surface area attributed to the indole nitrogen in a non-polar environment [1].
The moderate TPSA value reflects the compound's balanced molecular design, incorporating sufficient polar character for aqueous solubility while maintaining the predominantly lipophilic character necessary for membrane permeation and receptor binding [3]. This parameter supports the compound's classification as a centrally active pharmaceutical agent with appropriate pharmacokinetic properties for cannabinoid receptor interaction [11].
Comprehensive crystallographic analysis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has not been extensively documented in the available literature. However, structural analysis of related indole-based compounds provides insight into expected solid-state characteristics [14] [15]. The compound would be expected to crystallize in a low-symmetry space group due to the conformational flexibility of the morpholinoethyl chain and the asymmetric substitution pattern around the tetramethylcyclopropyl group [15].
The solid-state packing of similar indole derivatives is typically dominated by weak intermolecular interactions, including van der Waals forces, weak hydrogen bonding involving the morpholine heteroatoms, and potential π-π stacking interactions between indole ring systems [14] [15]. The bulky tetramethylcyclopropyl substituent would likely prevent close-packed arrangements, resulting in relatively low crystal density and potentially disorder in the alkyl chain positions [15].
Analysis of related synthetic cannabinoid crystal structures suggests that the molecular conformation in the solid state may differ from the preferred solution conformation due to crystal packing forces [14]. The morpholine ring would be expected to maintain its chair conformation, while the ethyl linker could adopt various conformations to optimize intermolecular interactions within the crystal lattice [15].
Structural comparison of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone with related synthetic cannabinoids reveals both conserved and distinctive structural features [3] [11]. The compound belongs to the tetramethylcyclopropylmethanone class of synthetic cannabinoids, which includes A-834735, UR-144, and numerous other analogs that share the characteristic indole-3-carbonyl-tetramethylcyclopropyl framework [16] [13] [17].
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|
A-796260 (2-morpholinoethyl) | C₂₂H₃₀N₂O₂ | 354.5 | Morpholine-ethyl chain |
A-834735 (tetrahydropyran-4-ylmethyl) | C₂₂H₂₉NO₂ | 339.5 | Tetrahydropyran-methyl chain |
UR-144 (pentyl) | C₂₁H₂₉NO | 311.5 | Linear pentyl chain |
3-morpholinopropyl analog | C₂₃H₃₂N₂O₂ | 368.5 | Morpholine-propyl chain |
Base tetramethylcyclopropyl indole | C₁₆H₁₉NO | 241.3 | No N-substituent |
The key structural distinction of A-796260 lies in its morpholinoethyl N-substituent, which introduces both additional heteroatoms and conformational flexibility compared to linear alkyl chains found in compounds like UR-144 [13] [3]. This structural modification was designed to impart selectivity for the CB₂ cannabinoid receptor over CB₁, resulting in A-796260's characteristic pharmacological profile as a selective CB₂ agonist [3]. The morpholine ring provides both hydrogen bonding capability and steric bulk that influences receptor binding interactions, distinguishing it from simpler alkyl-substituted analogs [4].
Irritant